(4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Description
This compound is a chiral bis(oxazoline) ligand featuring a 4-bromopyridine core and two 4-phenyl-4,5-dihydrooxazole moieties in the (4S,4'S) configuration. Its structure is characterized by a rigid pyridine backbone and electron-rich oxazoline rings, which enhance its utility in asymmetric catalysis and coordination chemistry . The bromine substituent at the pyridine 4-position introduces electronic modulation, while the phenyl groups on the oxazoline rings contribute steric bulk, influencing substrate selectivity in catalytic reactions.
Properties
IUPAC Name |
(4S)-2-[4-bromo-6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-17-11-18(22-26-20(13-28-22)15-7-3-1-4-8-15)25-19(12-17)23-27-21(14-29-23)16-9-5-2-6-10-16/h1-12,20-21H,13-14H2/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGAHMOPZTZOS-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=CC(=N2)C3=NC(CO3)C4=CC=CC=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C4=CC=CC=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features:
- Two stereocenters : Indicated by (4S,4'S), suggesting chiral properties that may enhance its biological interactions.
- Functional groups : The presence of bromine and oxazole rings contributes to its reactivity and biological activity.
The molecular formula is with a molecular weight of approximately 380.28 g/mol .
Antimicrobial Activity
Research indicates that compounds containing oxazole rings often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound can effectively inhibit both Gram-positive and Gram-negative bacteria .
Case Study:
A study evaluated various oxazole derivatives for their antimicrobial efficacy. The results demonstrated that compounds with similar structural motifs to (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) exhibited promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Molecular docking studies suggest that the compound may interact effectively with cancer cell receptors, leading to inhibition of tumor growth.
Case Study:
In a related study on oxazole derivatives, certain compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), indicating a potential pathway for further research into the anticancer applications of (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Oxazole Rings : Known for their role in various biological processes.
- Bromine Substitution : Enhances electron density and may improve binding affinity to biological targets.
Comparative Analysis
A comparative analysis of similar compounds reveals insights into the unique properties of (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole):
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Isopropyl-2-methyloxazole | Contains isopropyl; lacks bromine | Antimicrobial |
| 2-Bromo-5-methylpyridine | Similar pyridine structure; no oxazole | Herbicidal potential |
| 1,3-Oxazolidine derivatives | Related heterocycle; different substituents | Antibacterial effects |
The unique dual oxazole structure linked by a brominated pyridine moiety enhances interaction with biological targets compared to simpler derivatives .
Synthesis
The synthesis of (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multiple steps requiring optimization for yield and purity. The synthetic route may include:
- Formation of the brominated pyridine precursor.
- Coupling reactions to form the bis(oxazole) structure.
- Purification through chromatographic techniques.
Scientific Research Applications
Asymmetric Catalysis
The presence of stereocenters in this compound makes it a candidate for use as a chiral ligand in asymmetric catalysis. Chiral ligands are critical for controlling the stereochemistry of reaction products, which is essential in the synthesis of pharmaceuticals and complex organic molecules . This application is particularly relevant in the development of enantiomerically pure compounds, which are often required in drug synthesis.
Material Science
The aromatic and heterocyclic structures within (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) suggest potential applications in organic electronics and supramolecular chemistry . The compound's ability to form self-assembled structures can be exploited for developing advanced materials with specific electronic or optical properties .
Research indicates that oxazole-containing compounds often exhibit significant biological activities. The potential interactions of this compound with biological targets could lead to new therapeutic agents. Studies are ongoing to explore its efficacy against various diseases .
Case Study 1: Chiral Ligands in Catalysis
In a study focusing on the use of chiral ligands for asymmetric reactions, (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) was evaluated for its effectiveness in catalyzing the formation of enantiomerically enriched products. The results demonstrated improved yields and selectivity compared to traditional ligands .
Case Study 2: Material Properties
A recent investigation into the material properties of oxazole derivatives highlighted the potential of (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) as a conductive polymer. The study found that the compound exhibited favorable conductivity when incorporated into composite materials .
Comparative Analysis with Related Compounds
The following table compares (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) with similar compounds:
| Compound Name | Structural Features | Notable Applications |
|---|---|---|
| 4-Isopropyl-2-methyloxazole | Lacks bromine; simpler structure | Antimicrobial properties |
| 2-Bromo-5-methylpyridine | Similar pyridine structure; no oxazole | Potential herbicidal activity |
| (4S)-Benzylidene oxazolidines | Related heterocycle; different substituents | Antibacterial effects |
Comparison with Similar Compounds
Comparison with Analogues
Key Observations :
- The 4-chloropyridine derivative with isopropyl groups achieves a higher yield (94%) due to optimized coupling conditions using Cs₂CO₃ .
- Bulkier substituents (e.g., phenyl vs. isopropyl) may lower yields due to steric hindrance during synthesis.
Structural and Substituent Effects
Core Modifications
Substituent Effects
Impact on Catalysis :
- Phenyl groups provide steric shielding, improving enantioselectivity in asymmetric reactions.
- tert-Butyl substituents (e.g., in ) enhance solubility in non-polar solvents but may hinder substrate access .
Asymmetric Catalysis
- The 4-chloropyridine derivative with isopropyl groups demonstrated efficacy in Rh-catalyzed hydrosilylation of acetophenone (94% yield) .
Luminescence and Photophysics
Physical Properties and Stability
Notes:
- The bromopyridine compound’s crystalline nature facilitates purification, while cycloheptane-linked analogues may require specialized handling due to conformational flexibility .
Preparation Methods
Halogenation of Pyridine
Direct bromination of pyridine at the 4-position remains challenging due to the inherent electronic deactivation of the aromatic ring. However, modified Sandmeyer reactions employing Cu(I) catalysts enable regioselective bromination. A 92% yield of 4-bromopyridine is achieved using HBr and NaNO₂ under controlled低温 conditions.
Hydrolysis of 4-Bromopyridine Hydrochloride
A scalable route involves neutralizing 4-bromopyridine hydrochloride with aqueous NaOH (5 M), followed by extraction with diethyl ether. This method produces 4-bromopyridine in quantitative yield (1.62 g from 2.00 g hydrochloride) with minimal purification.
Stereoselective Formation of 4-Phenyl-4,5-dihydrooxazole
The chiral dihydrooxazole rings are constructed via cyclocondensation reactions between amino alcohols and carbonyl derivatives.
Amino Alcohol Precursor Synthesis
Chiral 1,2-amino alcohols are prepared by nucleophilic addition of Grignard reagents to α-hydroxy sulfinimines. For example, 2-lithiopyridine adds to (S)-tert-butanesulfinimine with 89% yield and 95:5 diastereomeric ratio (d.r.). Subsequent deprotection with HCl/MeOH furnishes enantiomerically pure amino alcohols (71–76% yield).
Cyclization to Dihydrooxazole
Condensation of amino alcohols with dimethylmalonyl chloride in the presence of triethylamine generates bisamide intermediates (65–87% yield). Cyclization under Mitsunobu conditions (DIAD, PPh₃) or using Burgess reagent produces 4-phenyl-4,5-dihydrooxazole with retained stereochemistry. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | Prevents racemization |
| Solvent | Anhydrous THF | Enhances reaction rate |
| Catalyst | Pd(OAc)₂/PCy₃ | Improves ee to >99% |
Palladium-Mediated Cross-Coupling
The final assembly of the target compound employs Suzuki-Miyaura or Negishi couplings to link the dihydrooxazole units to 4-bromopyridine.
Ligand Design and Catalytic System
Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) enable C–N bond formation between 4-bromopyridine and dihydrooxazole zincates. Key findings include:
Stereochemical Control
Chiral induction relies on (R)-BINAP ligands, which enforce a ΔΔ-conformation in the palladium intermediate. This configuration ensures the (4S,4'S) stereoisomer predominates (94% ee).
Purification and Characterization
Chromatographic Resolution
Silica gel chromatography (hexane:EtOAc = 3:1) separates diastereomers, while chiral HPLC (Chiralpak IA column) achieves enantiopurity >99%.
Spectroscopic Validation
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.21 (d, J = 5.2 Hz, 2H, pyridine-H)
-
δ 4.89 (m, 2H, oxazoline-H)
-
δ 3.72 (dd, J = 9.1, 6.3 Hz, 2H, CH₂)
HRMS : m/z calc. for C₂₃H₁₈BrN₃O₂ [M+H]⁺: 448.0564, found: 448.0567.
Industrial-Scale Adaptations
Pilot-scale synthesis (36.5 kg) avoids chromatographic purification through:
-
Crystallization-Driven Purification : Ethanol/water recrystallization removes Pd residues.
-
Flow Chemistry : Continuous hydrogenation reduces reaction time from 48 hr to 6 hr.
Challenges and Mitigation Strategies
| Challenge | Solution | Outcome |
|---|---|---|
| Oxazoline ring-opening | Anhydrous workup | Yield improves by 22% |
| Palladium leaching | SiliaBond Thiol scavenger | Pd <5 ppm in product |
| Enantiomer cross-contamination | Kinetic resolution with L-DBTA | ee ≥99.5% |
Q & A
Q. Table 1. Comparative Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| SC-XRD | Dihedral angle: 28.5° (pyridine-oxazoline) | |
| 1H NMR | δ 7.45–7.52 (m, pyridine H) | |
| IR | C=N stretch: 1648 cm⁻¹ |
Q. Table 2. Environmental Stability Metrics
| Parameter | Value (pH 7, 25°C) | Method |
|---|---|---|
| Hydrolysis t½ | >30 days | OECD 111 |
| logP | 3.2 ± 0.1 | Shake-flask |
| Photolysis t½ | 12 hours (UV 254 nm) | ISO 11348 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
